molecular formula C17H25ClN2O4S B11135214 N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide

Cat. No.: B11135214
M. Wt: 388.9 g/mol
InChI Key: GDEMAGWOWDDLRW-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a sulfonyl group, a chloro-substituted phenyl ring, and a glycinamide moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with N-cyclopentyl-N-ethylglycinamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The chloro-substituted phenyl ring may also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Properties

Molecular Formula

C17H25ClN2O4S

Molecular Weight

388.9 g/mol

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]-N-cyclopentylacetamide

InChI

InChI=1S/C17H25ClN2O4S/c1-3-20(12-17(21)19-13-7-5-6-8-13)25(22,23)14-9-10-16(24-4-2)15(18)11-14/h9-11,13H,3-8,12H2,1-2H3,(H,19,21)

InChI Key

GDEMAGWOWDDLRW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl

Origin of Product

United States

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